![molecular formula C14H15ClN2O2 B2918457 N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride CAS No. 2225142-55-0](/img/structure/B2918457.png)

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

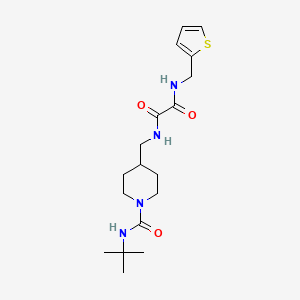

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride is a chemical compound with the molecular formula C14H15ClN2O2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride is 1S/C14H14N2O2.ClH/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17;/h1-8,17H,9,15H2,(H,16,18);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride is a powder with a molecular weight of 278.74 . It has a melting point of 275-276 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Refractivity and Polarizability Studies

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride and its derivatives have been studied for their physical properties, such as molar refractivity and polarizability. For example, a study on a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, focused on its density and refractive index, providing insights into its polarizability effects and molar refractivity, which are crucial for understanding the drug's interactions at the molecular level (Sawale et al., 2016).

Bactericidal Properties

Some derivatives of N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride have been evaluated for their bactericidal properties. For instance, substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) (Zadrazilova et al., 2015).

Potential in Cancer Therapy

Derivatives of this compound have also been explored for their potential use in cancer therapy. One study on niclosamide derivatives, including N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, showed significant cytotoxicity against various cancer cells and highlighted the importance of further studies to develop these compounds into potential anticancer agents (Tang et al., 2017).

Antitumor Activity

The antitumor properties of similar compounds have been investigated, such as in the study of phenoxybenzamine hydrochloride, which demonstrated significant inhibitory effects on glioma cell proliferation, migration, and invasion (Lin et al., 2016).

HDAC Inhibition for Therapeutic Applications

Histone deacetylase (HDAC) inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide have shown high selectivity for the HDAC6 isoform, indicating their potential for therapeutic applications (Blackburn et al., 2013).

Metabolic Conversion Studies

The metabolic conversion of benzamide derivatives, including N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride, has been studied to understand their stability and transformation in biological systems (Ross et al., 1983).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-(4-(Aminomethyl)phenyl)-2-hydroxybenzamide hydrochloride is the Urokinase-type plasminogen activator (uPA) . uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix, which is a key process in cell migration and tissue remodeling.

Mode of Action

This interaction could potentially inhibit the uPA’s ability to degrade the extracellular matrix, thereby affecting cell migration and tissue remodeling .

Biochemical Pathways

The compound’s interaction with uPA affects the plasminogen activation pathway . This pathway is involved in the conversion of plasminogen to plasmin, a key enzyme in the degradation of the extracellular matrix. By potentially inhibiting uPA, the compound could disrupt this pathway, leading to downstream effects on cell migration and tissue remodeling .

Pharmacokinetics

It is known that the compound’s solubility in water and polar organic solvents could influence itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties, in turn, could impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The molecular and cellular effects of N-(4-(Aminomethyl)phenyl)-2-hydroxybenzamide hydrochloride’s action are likely related to its potential inhibition of uPA. This could result in reduced degradation of the extracellular matrix, affecting processes such as cell migration and tissue remodeling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-(Aminomethyl)phenyl)-2-hydroxybenzamide hydrochloride. For instance, the compound’s solubility could be affected by the pH and temperature of its environment . Additionally, the presence of other molecules could impact the compound’s interaction with its target, uPA .

Eigenschaften

IUPAC Name |

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.ClH/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17;/h1-8,17H,9,15H2,(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIVYVOONBZARD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(Aminomethyl)phenyl)-2-hydroxybenzamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)

![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)

![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)

![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)

![Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918383.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)

![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2918393.png)

![N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2918395.png)